molecular formula C9H8FNO4 B6154982 3-(2-fluoro-5-nitrophenyl)propanoic acid CAS No. 1021389-14-9

3-(2-fluoro-5-nitrophenyl)propanoic acid

Cat. No.: B6154982
CAS No.: 1021389-14-9
M. Wt: 213.2
InChI Key:
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Description

3-(2-fluoro-5-nitrophenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a propanoic acid moiety attached to a fluorinated nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-5-nitrophenyl)propanoic acid typically involves the nitration of a fluorinated aromatic compound followed by a series of reactions to introduce the propanoic acid group. One common method involves the following steps:

    Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-5-nitrofluorobenzene.

    Alkylation: The nitrated compound is then subjected to a Friedel-Crafts alkylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydrolysis: The resulting product is hydrolyzed to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoro-5-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

    Reduction: 3-(2-fluoro-5-aminophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

3-(2-fluoro-5-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-fluoro-5-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluorine atom can enhance binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chloro-5-nitrophenyl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-fluoro-5-aminophenyl)propanoic acid: Reduction product of the nitro compound.

    3-(2-fluoro-5-methylphenyl)propanoic acid: Methyl group instead of nitro group.

Uniqueness

3-(2-fluoro-5-nitrophenyl)propanoic acid is unique due to the presence of both a fluorine atom and a nitro group, which impart distinct chemical reactivity and potential biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can participate in redox reactions, making this compound versatile for various applications.

Properties

CAS No.

1021389-14-9

Molecular Formula

C9H8FNO4

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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